molecular formula C9H18ClNO B2892492 3-Amino-1-cyclopentylcyclobutan-1-ol;hydrochloride CAS No. 2375258-84-5

3-Amino-1-cyclopentylcyclobutan-1-ol;hydrochloride

Cat. No.: B2892492
CAS No.: 2375258-84-5
M. Wt: 191.7
InChI Key: JRPJXMLOGRECAM-UFIFRZAQSA-N
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Description

3-Amino-1-cyclopentylcyclobutan-1-ol hydrochloride is a cyclobutane-based amino alcohol hydrochloride characterized by a cyclopentyl substituent at the 1-position of the cyclobutane ring and an amino group at the 3-position. The hydroxyl group at the 1-position and the hydrochloride salt enhance its solubility in polar solvents, making it suitable for pharmaceutical applications. Its structural rigidity, conferred by the cyclobutane ring, may influence receptor binding and metabolic stability compared to flexible-chain analogs .

Properties

IUPAC Name

3-amino-1-cyclopentylcyclobutan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-8-5-9(11,6-8)7-3-1-2-4-7;/h7-8,11H,1-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPJXMLOGRECAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2(CC(C2)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-cyclopentylcyclobutan-1-ol;hydrochloride can be achieved through several synthetic routes. One common method involves the hydrogenation of a Schiff base, which is a compound formed by the condensation of an amine with an aldehyde or ketone . This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions.

Another approach involves the use of transaminases, which are enzymes that catalyze the transfer of an amino group from an amino acid to a ketone or aldehyde . This biocatalytic method is advantageous due to its high selectivity and mild reaction conditions.

Industrial Production Methods

Industrial production of this compound often employs large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of biocatalysts in industrial settings is gaining traction due to their environmental benefits and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-cyclopentylcyclobutan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various amine derivatives, ketones, and substituted cyclobutane compounds.

Scientific Research Applications

3-Amino-1-cyclopentylcyclobutan-1-ol;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclopentylcyclobutan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, altering their activity and leading to various biochemical effects. Additionally, the compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Cyclobutanol Derivatives

  • cis-3-Amino-1-methylcyclobutan-1-ol hydrochloride (CAS 1523606-23-6): Features a methyl group instead of cyclopentyl at the 1-position. The smaller substituent reduces steric hindrance but may decrease lipophilicity compared to the cyclopentyl group in the target compound .
  • 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride (CAS 1207894-63-0): Incorporates a benzyloxy group and carboxylic acid, increasing molecular weight (257.71 vs. ~191.7) and complexity.
  • 3-(Aminomethyl)-1-methylcyclobutan-1-ol hydrochloride (CAS 2173105-60-5): Substitutes the amino group with an aminomethyl chain, altering electronic properties and hydrogen-bonding capacity. Molecular weight (151.63) is lower than the target compound .

Non-Cyclobutane Analogs

  • (S)-3-Aminobutan-1-ol Hydrochloride (CAS 863304-89-6): A linear-chain amino alcohol lacking ring structures.
  • 3-(Adamantan-1-yl)-3-aminopropan-1-ol Hydrochloride (CAS 1803601-82-2): Incorporates a bulky adamantyl group, increasing molecular weight (245.78) and steric effects. The adamantyl group is known to enhance metabolic stability in CNS-targeting drugs .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Features
Target Compound C₉H₁₈ClNO ~191.7 Cyclopentyl group enhances lipophilicity; cyclobutane provides rigidity.
cis-3-Amino-1-methylcyclobutan-1-ol HCl C₅H₁₂ClNO 137.61 Methyl substituent reduces steric bulk; similarity score: 0.86 .
1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid HCl C₁₂H₁₆ClNO₃ 257.71 Benzyloxy and carboxylic acid groups increase polarity and weight .
(S)-3-Aminobutan-1-ol HCl C₄H₁₁ClNO 123.59 Linear structure; lower rigidity and solubility in nonpolar solvents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 3-Amino-1-cyclopentylcyclobutan-1-ol;hydrochloride?

  • Methodological Answer : The synthesis typically involves two key steps: (1) formation of the cyclobutane ring via [2+2] photocycloaddition or strain-driven ring closure, and (2) functionalization of the ring with amino and cyclopentyl groups. Reduction of ketone precursors (e.g., using sodium borohydride) followed by hydrochlorination is a standard approach. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Pd-based catalysts) may be employed .

Q. How is the compound characterized to confirm structural and stereochemical integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for verifying the cyclobutane ring and substituent positions. X-ray crystallography resolves stereochemical ambiguities, while mass spectrometry (HRMS) confirms molecular weight. Polarimetry or chiral HPLC distinguishes enantiomers, if present .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Methodological Answer : The hydrochloride salt enhances water solubility. Stability studies should assess pH dependence (e.g., 1–12), temperature (4°C–40°C), and light exposure. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) to predict degradation pathways. Solubility in organic solvents (e.g., DMSO, ethanol) is critical for biological assays .

Advanced Research Questions

Q. How do stereochemical variations (e.g., cis/trans isomers) influence biological activity and receptor binding?

  • Methodological Answer : Enantiomers may exhibit divergent binding affinities due to spatial compatibility with target receptors (e.g., G-protein-coupled receptors). Separate enantiomers via chiral HPLC and test in vitro using radioligand binding assays. Computational docking (AutoDock Vina) predicts interaction energies based on stereochemistry .

Q. What strategies optimize reaction yields in cyclobutane syntheses, given inherent ring strain and kinetic instability?

  • Methodological Answer : Optimize reaction conditions:

  • Temperature : Low temperatures (e.g., −78°C) stabilize intermediates.
  • Solvent : Use non-polar solvents (e.g., THF) to minimize side reactions.
  • Catalysts : Transition metals (e.g., Pd) facilitate strain relief during ring closure.
    Monitor intermediates via TLC or inline IR spectroscopy to adjust parameters dynamically .

Q. How can researchers address discrepancies in reported biological activities across studies?

  • Methodological Answer : Re-evaluate key variables:

  • Purity : Confirm >95% purity via HPLC.
  • Stereochemical consistency : Compare NMR data with published spectra.
  • Assay conditions : Standardize cell lines, buffer pH, and incubation times.
    Cross-reference with structurally analogous compounds (e.g., cyclopentanol derivatives) to identify trends .

Q. What computational models predict the compound’s interactions with enzymatic targets or metabolic pathways?

  • Methodological Answer : Use molecular dynamics (MD) simulations (AMBER or GROMACS) to study binding kinetics. Quantum mechanical calculations (DFT) model electron distribution in the amino and hydroxyl groups, which influence hydrogen bonding. ADMET predictors (SwissADME) forecast metabolic stability and toxicity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on cytotoxicity or enzyme inhibition potency?

  • Methodological Answer : Conduct meta-analysis using standardized metrics (e.g., IC₅₀ values normalized to control compounds). Validate assays with positive/negative controls and replicate experiments across independent labs. Structural analogs (e.g., cyclopentanol derivatives) may clarify if discrepancies arise from substituent effects .

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